molecular formula C13H12F3NO5S B12852016 Methyl 2-{[2-(ethoxycarbonyl)-4,4,4-trifluoro-3-oxobut-1-enyl]amino}thiophene-3-carboxylate

Methyl 2-{[2-(ethoxycarbonyl)-4,4,4-trifluoro-3-oxobut-1-enyl]amino}thiophene-3-carboxylate

Cat. No.: B12852016
M. Wt: 351.30 g/mol
InChI Key: TUPZNZPJCZNAAZ-HZDQSRTRSA-N
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Description

Methyl 2-{[2-(ethoxycarbonyl)-4,4,4-trifluoro-3-oxobut-1-enyl]amino}thiophene-3-carboxylate is a complex organic compound with a unique structure that includes a thiophene ring, a trifluoromethyl group, and an ethoxycarbonyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-{[2-(ethoxycarbonyl)-4,4,4-trifluoro-3-oxobut-1-enyl]amino}thiophene-3-carboxylate typically involves multi-step organic reactions. One common method includes the condensation of thiophene derivatives with ethoxycarbonyl and trifluoromethyl ketones under controlled conditions. The reaction often requires the use of catalysts and specific solvents to achieve high yields .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale organic synthesis techniques, including the use of continuous flow reactors to ensure consistent quality and yield. The process may also incorporate purification steps such as recrystallization and chromatography to obtain the desired purity .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-{[2-(ethoxycarbonyl)-4,4,4-trifluoro-3-oxobut-1-enyl]amino}thiophene-3-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines .

Scientific Research Applications

Methyl 2-{[2-(ethoxycarbonyl)-4,4,4-trifluoro-3-oxobut-1-enyl]amino}thiophene-3-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism by which Methyl 2-{[2-(ethoxycarbonyl)-4,4,4-trifluoro-3-oxobut-1-enyl]amino}thiophene-3-carboxylate exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s unique structure allows it to bind selectively to these targets, modulating their activity and leading to the desired biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 2-{[2-(ethoxycarbonyl)-4,4,4-trifluoro-3-oxobut-1-enyl]amino}thiophene-3-carboxylate stands out due to its trifluoromethyl group, which imparts unique electronic properties and enhances its stability and reactivity. This makes it particularly valuable in applications requiring high-performance materials or specific biological activities .

Properties

Molecular Formula

C13H12F3NO5S

Molecular Weight

351.30 g/mol

IUPAC Name

methyl 2-[(E)-[(E)-2-ethoxycarbonyl-4,4,4-trifluoro-3-hydroxybut-2-enylidene]amino]thiophene-3-carboxylate

InChI

InChI=1S/C13H12F3NO5S/c1-3-22-12(20)8(9(18)13(14,15)16)6-17-10-7(4-5-23-10)11(19)21-2/h4-6,18H,3H2,1-2H3/b9-8+,17-6+

InChI Key

TUPZNZPJCZNAAZ-HZDQSRTRSA-N

Isomeric SMILES

CCOC(=O)/C(=C(\C(F)(F)F)/O)/C=N/C1=C(C=CS1)C(=O)OC

Canonical SMILES

CCOC(=O)C(=C(C(F)(F)F)O)C=NC1=C(C=CS1)C(=O)OC

Origin of Product

United States

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